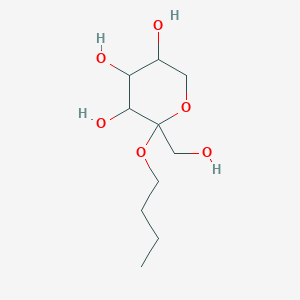
2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol is a chemical compound with the molecular formula C10H20O6. It belongs to the class of organic compounds known as oxanes, which are six-membered ring ethers. This compound is characterized by the presence of butoxy and hydroxymethyl groups attached to the oxane ring, along with three hydroxyl groups at positions 3, 4, and 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol typically involves the reaction of butyl alcohol with a suitable oxane precursor under controlled conditions. One common method is the acid-catalyzed reaction of butyl alcohol with 2,3,4,5-tetrahydroxymethyl oxane. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of butoxy-oxane ketones or aldehydes.
Reduction: Formation of butoxy-oxane alcohols.
Substitution: Formation of substituted oxane derivatives.
Applications De Recherche Scientifique
2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, affecting their structure and function. The butoxy group can interact with hydrophobic regions of proteins or membranes, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxymethyl)-2-methoxy-oxane-3,4,5-triol: Similar structure with a methoxy group instead of a butoxy group.
Syringin: A phenylpropanoid glycoside with a similar oxane ring structure but different functional groups.
Uniqueness
2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H20O6 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
2-butoxy-2-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H20O6/c1-2-3-4-15-10(6-11)9(14)8(13)7(12)5-16-10/h7-9,11-14H,2-6H2,1H3 |
Clé InChI |
NAJPAGUETSZHOG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1(C(C(C(CO1)O)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















